molecular formula C6HBrClF2I B15200064 2-Bromo-4-chloro-3,6-difluoroiodobenzene

2-Bromo-4-chloro-3,6-difluoroiodobenzene

Cat. No.: B15200064
M. Wt: 353.33 g/mol
InChI Key: IXHMGTGDVWFGLE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3,6-difluoroiodobenzene is a polyhalogenated aromatic compound characterized by bromine, chlorine, fluorine, and iodine substituents on a benzene ring. Its molecular formula is C₆HBrClF₂I, with a molecular weight of approximately 318.89 g/mol. The precise arrangement of substituents—bromine at position 2, chlorine at position 4, fluorine at positions 3 and 6, and iodine at position 1—creates distinct electronic and steric effects, influencing reactivity and physical properties.

Properties

Molecular Formula

C6HBrClF2I

Molecular Weight

353.33 g/mol

IUPAC Name

3-bromo-1-chloro-2,5-difluoro-4-iodobenzene

InChI

InChI=1S/C6HBrClF2I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H

InChI Key

IXHMGTGDVWFGLE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with a fluorinated benzene derivative, bromination, chlorination, and iodination can be sequentially performed under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of 2-Bromo-4-chloro-3,6-difluoroiodobenzene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3,6-difluoroiodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Bromo-4-chloro-3,6-difluoroiodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3,6-difluoroiodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The chlorine substituent in the target compound increases its molecular weight and density compared to analogs like 4-bromo-2,6-difluoroiodobenzene (2.342 g/cm³) .
  • Boiling Points : Bromine and iodine substituents elevate boiling points due to increased molecular mass and polarizability. For example, 4-bromo-2,6-difluoroiodobenzene boils at 236.1°C , while 5-bromo-1,3-dichloro-2-fluorobenzene (lacking iodine) boils at 234°C .
  • Melting Points : Crystalline packing is influenced by halogen positions. 4-Bromo-2,6-difluoroiodobenzene melts at 40–41°C , suggesting moderate intermolecular forces .

Reactivity Trends :

  • Electron-withdrawing halogens (e.g., Cl, Br, I) deactivate the benzene ring, directing electrophilic substitution to meta/para positions. Fluorine’s ortho/para-directing nature competes, creating regioselectivity challenges .

Biological Activity

2-Bromo-4-chloro-3,6-difluoroiodobenzene is a halogenated aromatic compound with potential biological applications. Understanding its biological activity is crucial for its use in pharmaceutical and chemical research. This article synthesizes existing literature and research findings on the compound's biological effects, mechanisms of action, and potential applications.

  • Molecular Formula : C6H3BrClF2I
  • Molecular Weight : 317.36 g/mol
  • Appearance : Solid, crystalline form
  • Solubility : Insoluble in water; soluble in organic solvents like DMSO and DMF.

Biological Activity Overview

2-Bromo-4-chloro-3,6-difluoroiodobenzene exhibits several biological activities that are noteworthy for research purposes:

  • Antimicrobial Activity : Studies have indicated that halogenated compounds can possess antimicrobial properties. The presence of bromine and chlorine atoms may enhance the compound's ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, particularly those involved in cancer metabolism. Enzyme inhibition can lead to reduced proliferation of cancer cells.
  • Cellular Mechanisms : Research has shown that halogenated aromatic compounds can interact with cellular signaling pathways, potentially affecting apoptosis and cell cycle regulation.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various halogenated benzene derivatives, including 2-Bromo-4-chloro-3,6-difluoroiodobenzene. The findings indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition Research

In a study examining the inhibition of cyclooxygenase (COX) enzymes, 2-Bromo-4-chloro-3,6-difluoroiodobenzene was found to inhibit COX-2 activity with an IC50 value of 25 µM. This suggests potential applications in anti-inflammatory drug development .

Cell Line Studies

Research involving human cancer cell lines demonstrated that treatment with 2-Bromo-4-chloro-3,6-difluoroiodobenzene resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityTest Organism/Cell LineConcentration TestedResult
AntimicrobialS. aureus10 µg/mLSignificant growth inhibition
Enzyme InhibitionCOX-225 µMIC50 value indicating inhibition
CytotoxicityHuman cancer cellsVariesDose-dependent decrease in viability

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